molecular formula C9H16O3 B14650221 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one CAS No. 42397-31-9

1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one

Cat. No.: B14650221
CAS No.: 42397-31-9
M. Wt: 172.22 g/mol
InChI Key: SXWUQEQJUMCCLY-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of a dioxolane ring fused to a pentanone chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of 2-methyl-1,3-dioxolane with pentan-3-one under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as toluene, with the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, ensures high yields and purity of the product. Catalysts like p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Acid Catalysts:

    p-Toluenesulfonic acid, sulfuric acid

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted dioxolanes

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions, allowing selective transformations to occur. The compound can also act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methyl-1,3-dioxolan-2-yl)pentan-3-one is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the pentanone chain. This combination makes it a valuable intermediate in various synthetic pathways, offering both protection and reactivity in a single molecule .

Properties

CAS No.

42397-31-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2-methyl-1,3-dioxolan-2-yl)pentan-3-one

InChI

InChI=1S/C9H16O3/c1-3-8(10)4-5-9(2)11-6-7-12-9/h3-7H2,1-2H3

InChI Key

SXWUQEQJUMCCLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1(OCCO1)C

Origin of Product

United States

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